molecular formula C14H13NO3S2 B7467535 Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate

Cat. No. B7467535
M. Wt: 307.4 g/mol
InChI Key: NYDIXDGAWFVSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, also known as MTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSA is a thiol-containing compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammation and cancer. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in cell proliferation and survival. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, antifungal, and antibacterial effects. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has also been shown to scavenge reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. Additionally, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate, including the development of new synthetic methods, the investigation of its potential applications in medicine, agriculture, and materials science, and the investigation of its potential toxicity and safety. Additionally, the investigation of the molecular mechanisms underlying the effects of Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate is an important area of future research.

Synthesis Methods

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate can be synthesized using various methods, including the reaction of 2-thiophenethiol with 4-(chloroacetyl)benzoic acid methyl ester in the presence of a base, or the reaction of 2-thiophenethiol with 4-(bromomethyl)benzoic acid methyl ester in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In materials science, Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate has been shown to have potential applications in the development of new materials, including polymers and coatings.

properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)10-4-6-11(7-5-10)15-12(16)9-20-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDIXDGAWFVSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate

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